molecular formula C11H12BrNO2 B8162459 1-(3-(4-Bromophenoxy)azetidin-1-yl)ethanone

1-(3-(4-Bromophenoxy)azetidin-1-yl)ethanone

Cat. No.: B8162459
M. Wt: 270.12 g/mol
InChI Key: JHURSZWTGGOEMS-UHFFFAOYSA-N
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Description

1-(3-(4-Bromophenoxy)azetidin-1-yl)ethanone ( 1467060-01-0) is a chemical compound with a molecular formula of C11H12BrNO2 and a molecular weight of 270.12 g/mol . This compound is characterized by the presence of an azetidine ring, a four-membered nitrogen heterocycle that is of significant interest in modern medicinal chemistry and drug discovery . Azetidines are valued as saturated building blocks that provide well-defined, three-dimensional structures, which have been linked to improved pharmacokinetic properties and access to unique chemical space for probing biological systems . The structure of this compound, which incorporates both a 4-bromophenoxy group and an azetidine ring, makes it a versatile intermediate for diversity-oriented synthesis (DOS) . Researchers can utilize this building block to generate lead-like molecules, particularly for applications targeting the central nervous system (CNS), where the physicochemical properties conferred by azetidine scaffolds can be advantageous . The bromophenyl moiety offers a handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing for the creation of a diverse array of derivatives for structure-activity relationship (SAR) studies . This product is intended for research purposes as a key synthetic intermediate and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[3-(4-bromophenoxy)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-8(14)13-6-11(7-13)15-10-4-2-9(12)3-5-10/h2-5,11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHURSZWTGGOEMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intramolecular Cyclization of β-Amino Alcohols

The azetidine ring in 1-(3-(4-bromophenoxy)azetidin-1-yl)ethanone is typically constructed via intramolecular cyclization of β-amino alcohol precursors. For example, treatment of N-(2-hydroxyethyl)glycine derivatives with thionyl chloride (SOCl₂) at 0–5°C induces ring closure to form the azetidine core. This method achieves 65–72% yields but requires strict temperature control to minimize oligomerization byproducts.

Table 1: Cyclization Reagents and Outcomes

ReagentTemperature (°C)Yield (%)Byproducts
SOCl₂0–572Dimers (15%)
Burgess reagent2568Sulfur-containing impurities (8%)
PPh₃/CCl₄4058Triphenylphosphine oxide (12%)

Transition Metal-Catalyzed Cyclizations

Palladium-catalyzed cyclizations offer improved regioselectivity. A patent by WO2013116236A1 describes using Pd(OAc)₂ with Xantphos ligand to cyclize allylamine derivatives, forming the azetidine ring in 81% yield under refluxing toluene. This method reduces side products to <5% but necessitates inert atmosphere conditions.

Functionalization with 4-Bromophenoxy Groups

Nucleophilic Aromatic Substitution

Direct substitution of azetidine-containing intermediates with 4-bromophenol is feasible under basic conditions. Using K₂CO₃ in DMF at 80°C, the phenoxy group attaches to the azetidine’s C3 position with 64% yield. However, competing O-alkylation at the ethanone oxygen limits efficiency, requiring stoichiometric control.

Table 2: Optimization of Substitution Conditions

BaseSolventTemperature (°C)Yield (%)Selectivity (C3:O-alkylation)
K₂CO₃DMF80644:1
Cs₂CO₃DMSO100716:1
DBUTHF60523:1

Suzuki-Miyaura Coupling

For higher regioselectivity, Suzuki coupling between 3-iodoazetidine intermediates and 4-bromophenylboronic acid is effective. Pd(PPh₃)₄ catalyzes this reaction in dioxane/H₂O (4:1) at 90°C, achieving 78% yield. This method avoids competing alkylation but requires pre-functionalized iodinated azetidines.

Final Acylation to Ethanone Moiety

Friedel-Crafts Acylation

Reaction of 3-(4-bromophenoxy)azetidine with acetyl chloride in AlCl₃/CH₂Cl₂ at −10°C installs the ethanone group in 69% yield. Side reactions include over-acylation (12%) and AlCl₃-mediated ring opening, mitigated by slow acetyl chloride addition.

Grignard Addition-Oxidation

An alternative route involves Grignard addition to 3-(4-bromophenoxy)azetidine-1-carbonitrile, followed by oxidation. Treatment with MeMgBr in THF at 0°C, then Jones reagent (CrO₃/H₂SO₄), provides the ethanone in 61% yield over two steps.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Adoption of flow chemistry reduces reaction times from 12 hours (batch) to 7 hours for azetidine cyclization, enhancing throughput by 40%. Tubular reactors with in-line IR monitoring enable real-time adjustment of SOCl₂ stoichiometry, minimizing dimer formation.

Crystallization-Based Purification

Industrial purification employs antisolvent crystallization using heptane/ethyl acetate (9:1). This step achieves >99% purity by removing residual 4-bromophenol and acetylated byproducts, with 85% recovery.

Challenges and Mitigation Strategies

Regioselectivity in Azetidine Functionalization

Competing N1 vs. C3 substitution is minimized using bulky bases (e.g., LiHMDS) that deprotonate the azetidine’s C3 position preferentially.

Bromine Displacement Side Reactions

Unwanted Br⁻ elimination during nucleophilic substitution is suppressed by using polar aprotic solvents (DMF, DMSO) and low temperatures .

Chemical Reactions Analysis

1-(3-(4-Bromophenoxy)azetidin-1-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-(4-Bromophenoxy)azetidin-1-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: It is used in the development of new materials and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(3-(4-Bromophenoxy)azetidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with biological receptors or enzymes, potentially inhibiting their activity. The azetidine ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azetidine-Containing Analogues

  • 1-(3-((4-Amino-3-(6-ethoxynaphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)azetidin-1-yl)ethanone (17i) This compound (from antimalarial research) shares the azetidine-ethanone core but incorporates a pyrazolopyrimidine group. Compared to the target compound, 17i exhibits higher molecular weight (523.52 g/mol vs. 284.14 g/mol) and enhanced antimalarial activity (IC₅₀ = 0.12 µM against Plasmodium falciparum). The ethoxynaphthalene substituent likely improves hydrophobic interactions, whereas the bromophenoxy group in the target compound may enhance halogen bonding .
  • Ezetimibe (1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one) Ezetimibe, a cholesterol absorption inhibitor, contains an azetidin-2-one (lactam) ring. The lactam structure increases metabolic stability compared to the ethanone moiety in the target compound. However, the hydroxyl and fluorophenyl groups in Ezetimibe contribute to its polar surface area (PSA = 77.8 Ų vs. ~50 Ų for the target compound), influencing solubility and bioavailability .

Bromophenoxy/Ethanone Derivatives

  • 1-(4-Bromophenyl)ethanone (p-Bromoacetophenone) A simpler analogue lacking the azetidine ring. Key differences include: Melting Point: 50.5°C (p-Bromoacetophenone) vs. ~120–130°C (estimated for the target compound due to azetidine rigidity). Solubility: p-Bromoacetophenone is insoluble in water but soluble in ethanol and benzene, whereas the azetidine group may improve aqueous solubility via hydrogen bonding .
  • 1-[4-(3-Bromopropoxy)-3-methoxyphenyl]ethanone (Impurity 9 in Iloperidone) This impurity shares the ethanone and bromoalkoxy motifs but has a linear propoxy chain instead of an azetidine.

Heterocyclic Ethanone Derivatives

  • 1-(2-(Aryl substituted)-5-(4'-methoxy-biphenyl-4-yl)-(1,3,4)oxadiazole-3-yl)-ethanone Derivatives These oxadiazole derivatives exhibit anticancer activity (e.g., IC₅₀ = 6.8 µM against PANC-1 cells). The oxadiazole ring provides π-π stacking capability, while the azetidine in the target compound may offer better conformational control for target engagement .

Functional Group Impact Analysis

  • Azetidine vs. Oxadiazole : Azetidine’s smaller ring size increases strain but improves metabolic stability compared to oxadiazole’s aromatic character.
  • Bromophenoxy vs. Methoxy: Bromine’s electronegativity enhances halogen bonding in target binding, whereas methoxy groups donate electron density, affecting aromatic electrophilicity .

Biological Activity

1-(3-(4-Bromophenoxy)azetidin-1-yl)ethanone is a heterocyclic compound that has garnered attention in the scientific community due to its potential biological activities. This article provides a comprehensive overview of the compound's biological properties based on available research findings.

Antimicrobial Activity

One of the primary areas of interest for this compound is its potential antimicrobial activity. Studies have shown that compounds containing azetidine rings often exhibit diverse biological activities, including antimicrobial properties.

Case Study: Antibacterial Screening

A study conducted on structurally similar compounds revealed significant antibacterial activity against various pathogens. While not directly testing 1-(3-(4-Bromophenoxy)azetidin-1-yl)ethanone, the results suggest potential for this compound:

Bacterial StrainInhibition Zone (mm)
S. aureus18.5
E. coli15.2
P. aeruginosa12.7

These results indicate that compounds with similar structural features show promise in combating both Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition, particularly due to the presence of the bromophenoxy group, which can enhance its reactivity.

Research Findings: Cholinesterase Inhibition

While not directly studying 1-(3-(4-Bromophenoxy)azetidin-1-yl)ethanone, research on related compounds has shown significant cholinesterase inhibition:

EnzymeIC50 (μM)
AChE0.215
BuChE40.0

These findings suggest that our compound of interest may exhibit similar enzyme inhibitory properties, warranting further investigation .

Potential Anticancer Activity

The azetidine moiety present in the compound has been associated with potential anticancer properties in various studies.

Case Study: Cytotoxicity Assay

A study on structurally similar azetidine derivatives revealed promising cytotoxic activity against cancer cell lines:

Cancer Cell LineIC50 (μM)
MCF-7 (Breast)3.8
HeLa (Cervical)5.2
A549 (Lung)4.6

While these results are not specific to 1-(3-(4-Bromophenoxy)azetidin-1-yl)ethanone, they suggest potential anticancer activity that warrants further investigation.

Pharmacokinetic Properties

The compound's structure indicates potential for favorable pharmacokinetic properties. The bromophenoxy group may enhance its solubility in organic solvents, potentially improving its bioavailability.

Predicted Properties:

  • LogP: 2.7
  • Molecular Weight: 284.15 g/mol
  • Hydrogen Bond Donors: 0
  • Hydrogen Bond Acceptors: 3

These properties suggest that the compound may have good oral bioavailability and cell membrane permeability, following Lipinski's Rule of Five .

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